

# Spectroscopic Profile of 1-Chloro-3-pentanone: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Chloro-3-pentanone**

Cat. No.: **B146379**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-3-pentanone** (CAS No: 32830-97-0), a halogenated ketone of interest in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra, the NMR and IR data presented herein are predicted, while the mass spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **1-Chloro-3-pentanone**.

### 1.1. Predicted $^1\text{H}$ NMR Data

The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (CH <sub>2</sub> )	3.70	Triplet	6.5
H-2 (CH <sub>2</sub> )	2.95	Triplet	6.5
H-4 (CH <sub>2</sub> )	2.50	Quartet	7.3
H-5 (CH <sub>3</sub> )	1.05	Triplet	7.3

## 1.2. Predicted <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (CH <sub>2</sub> Cl)	42.5
C-2 (CH <sub>2</sub> )	45.0
C-3 (C=O)	208.0
C-4 (CH <sub>2</sub> )	35.5
C-5 (CH <sub>3</sub> )	8.0

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR data for **1-Chloro-3-pentanone** is summarized below.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2975-2850	C-H Stretch	Alkane
1715	C=O Stretch	Ketone
1465	C-H Bend	Alkane
1375	C-H Bend	Alkane
750-650	C-Cl Stretch	Alkyl Halide

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The experimental data below is sourced from the NIST WebBook.[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
29	100	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	85	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>
91	30	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
93	10	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ( <sup>37</sup> Cl isotope)
120	5	[M] <sup>+</sup>
122	1.6	[M] <sup>+</sup> ( <sup>37</sup> Cl isotope)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted for **1-Chloro-3-pentanone**.

### 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-Chloro-3-pentanone** (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum

is acquired on an NMR spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  NMR). For  $^1\text{H}$  NMR, standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

#### 4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

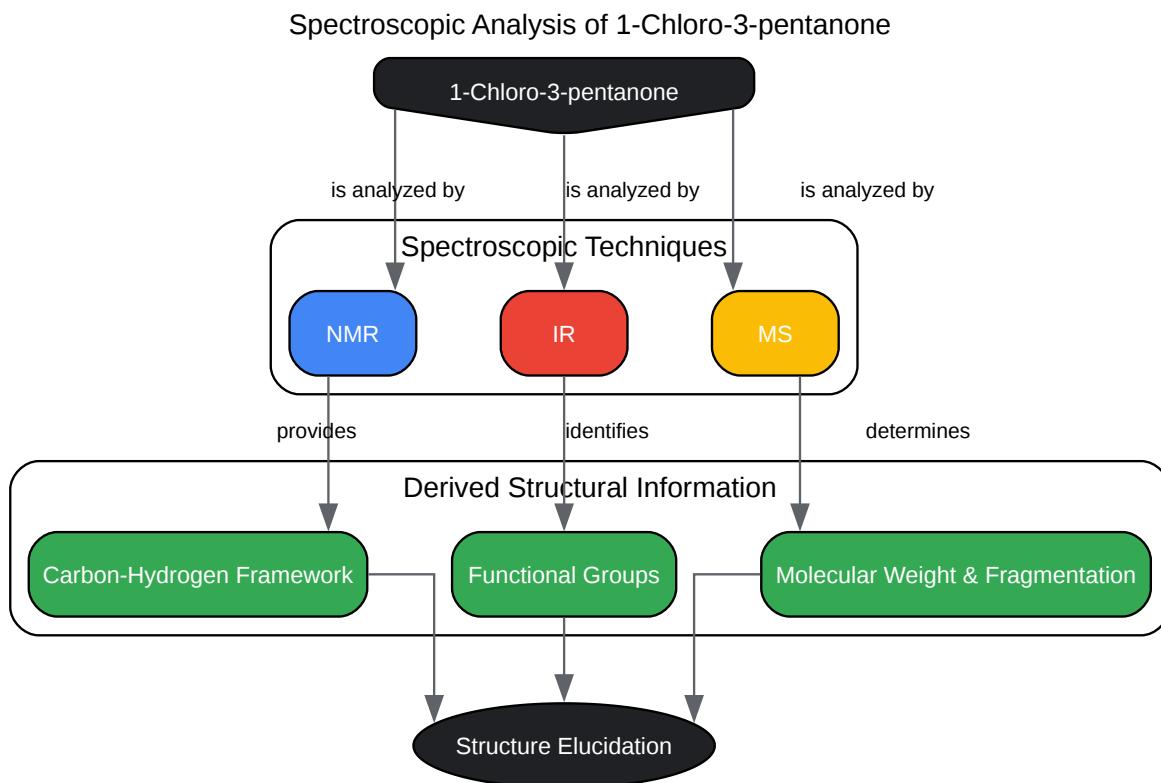
For a liquid sample like **1-Chloro-3-pentanone**, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400  $\text{cm}^{-1}$ , and the background is automatically subtracted.

#### 4.3. Electron Ionization Mass Spectrometry (EI-MS)

A small amount of **1-Chloro-3-pentanone** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ). A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of **1-Chloro-3-pentanone**.



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### Workflow of Spectroscopic Structural Elucidation

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## References

- 1. 1-Chloro-3-pentanone [webbook.nist.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)